molecular formula C15H11BrN2O B195695 10-Bromocarbamazepine CAS No. 59690-97-0

10-Bromocarbamazepine

Cat. No. B195695
CAS RN: 59690-97-0
M. Wt: 315.16 g/mol
InChI Key: FGWUKVYDIGVLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Bromocarbamazepine, also known as 10-Bromo-5H-dibenz [b,f]azepine-5-carboxamide, is a compound with the molecular formula C15H11BrN2O and a molecular weight of 315.16 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of carbamazepine, a compound closely related to 10-Bromocarbamazepine, involves over 10 routes and employs more than 25 reactants . A robust continuous process for the synthesis of carbamazepine has been developed, facilitated by kinetic modeling and monitored by in-line Raman spectroscopy .


Physical And Chemical Properties Analysis

10-Bromocarbamazepine has a predicted boiling point of 463.1±55.0 °C and a predicted density of 1.584±0.06 g/cm3 .

Scientific Research Applications

  • 10-Bromocarbamazepine can be quantitatively determined as an impurity in Carbamazepine, using cathodic two-electron debromination methods. This is important for process control and quality assurance in drug production (Dünnbier, Jugelt, Hänig, & Vieth, 1986).

  • Research on Oxcarbazepine, a derivative of Carbamazepine, and its metabolites in human plasma and cerebrospinal fluid, is crucial for pharmacokinetic studies. While 10-Bromocarbamazepine is not directly mentioned, the study of its relatives provides insights into its potential behavior and effects (Kimiskidis et al., 2007).

  • The pharmacokinetics and pharmacological effects of Carbamazepine and Carbamazepine-10,11-Epoxide are studied extensively. Understanding these compounds aids in grasping the implications of related substances like 10-Bromocarbamazepine (Bertilsson & Tomson, 1986).

  • Studies on Oxcarbazepine's mechanisms of action and its effectiveness in epilepsy treatments provide indirect information about 10-Bromocarbamazepine, considering their chemical similarity (McLean et al., 1994).

  • Monitoring pharmaceutical residues like Carbamazepine in the environment can inform the potential environmental impact of related compounds like 10-Bromocarbamazepine (Martínez Bueno et al., 2016).

  • Therapeutic drug monitoring research, especially on Oxcarbazepine and its metabolites, can offer insights into how 10-Bromocarbamazepine might be managed clinically (Bring & Ensom, 2008).

  • The development of new industrial processes for intermediates related to Oxcarbazepine, such as 10-Methoxyiminostilbene, can provide context for the synthesis and handling of 10-Bromocarbamazepine (Singh et al., 2009).

Safety And Hazards

Safety measures for handling 10-Bromocarbamazepine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

5-bromobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-9H,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWUKVYDIGVLTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208399
Record name 10-Bromocarbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Bromocarbamazepine

CAS RN

59690-97-0
Record name 10-Bromocarbamazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059690970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Bromocarbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-BROMO-5H-DIBENZO(B,F)AZEPINE-5-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6424369828
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

With cooling at 5°-10° C, 12 g (app. 0.03 mole) of the crude 10,11-dibromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide obtained according to (a) are suspended in 35 ml of dimethyl formamide. With stirring, 10 g (app. 0.08 mole) of 1,5-diazabicyclo[4.3.0]non-5-ene are added dropwise at 5°-10° C. Stirring is continued for 2 hours at 25° C and a new precipitate forms. The reaction mixture is then heated for 10 minutes to 90°-100° C and, after it has cooled, poured onto a mixture of water and ice and the organic phase is dissolved in ethyl acetate. The aqueous phase is then separated and the organic phase is washed with water, dried over calcium chloride and evaporated in a water jet vacuum. The residue is crystallised from 30 ml of acetonitrile to yield light green 10-bromo-5-H-dibenz[b,f]azepine-5-carboxamide of m.p. 168°-170° C.
Name
10,11-dibromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Bromocarbamazepine
Reactant of Route 2
10-Bromocarbamazepine
Reactant of Route 3
Reactant of Route 3
10-Bromocarbamazepine
Reactant of Route 4
10-Bromocarbamazepine
Reactant of Route 5
10-Bromocarbamazepine
Reactant of Route 6
Reactant of Route 6
10-Bromocarbamazepine

Citations

For This Compound
18
Citations
TD Cyr, F Matsui, RW Sears, NM Curran… - Journal of the …, 1987 - academic.oup.com
… The impurities most frequently found were 10,11-dihydrocarbamazepine and a compound identified as 10bromocarbamazepine at levels up to 1.3 and 0.5%, respectively; minimum …
Number of citations: 28 academic.oup.com
U Dünnbier, W Jugelt, K Hänig, B Vieth - Die Pharmazie, 1986 - europepmc.org
… determination of the impurity 10-bromocarbamazepine (caused by … allow to determine 10-bromocarbamazepine in carbamazepine … reduction of 10-bromocarbamazepine is discussed. …
Number of citations: 8 europepmc.org
M Degenhardt, H Wätzig - Journal of Chromatography A, 1997 - Elsevier
Carbamazepine is separated from 10,11-dihydrocarbamazepine and other impurities using a solution of sodium tetraborate decahydrate (12.5 mmol/l) and sodium dodecyl sulfate (50 …
Number of citations: 17 www.sciencedirect.com
ES Moore - Journal of the Association of Official Analytical …, 1987 - academic.oup.com
… The impurities most frequently found were 10,11-dihydrocarbamazepine and a compound identified as 10bromocarbamazepine at levels up to 1.3 and 0.5%, respectively; minimum …
Number of citations: 8 academic.oup.com
S Debnath, MR Jeyaprakash, R Bora, S Jubie - Journal of Xi'an Shiyou … - xisdxjxsu.asia
Carbamazepine is top essential listed medicine under anticonvulsant, it is alone or with combination with others medication used to control seizures chronic or acute. It is mainly working …
Number of citations: 1 www.xisdxjxsu.asia
ST Alrashood - Profiles of drug substances, excipients and related …, 2016 - Elsevier
This chapter includes the aspects of carbamazepine. The drug is synthesized by the use of 5H-dibenz[b,f]azepine and phosgene followed by subsequent reaction with ammonia. …
Number of citations: 46 www.sciencedirect.com
S Thomas, CS Mathela, A Agarwal, SK Paul - Journal of pharmaceutical …, 2011 - Elsevier
Two impurities were detected in the HPLC analysis of crude carbamazepine active pharmaceutical ingredient. One of the impurities of the order of 0.5% was found to be unknown and …
Number of citations: 13 www.sciencedirect.com
PA Datar - 2015 - cyberleninka.org
Bioanalytical methods are widely used for quantitative estimation of drugs and their metabolites in physiological matrices. These methods could be applied to studies in areas of human …
Number of citations: 0 cyberleninka.org
S Debnath, JM Raju… - Journal of Young …, 2020 - jyoungpharm.org
Carbamazepine (CBZ) is a widely-used anticonvulsant drug, with a high prescription rate. However, there seem to be certain inconsistencies regarding the number of reported …
Number of citations: 1 www.jyoungpharm.org
S Schmidtsdorff, AH Schmidt, MK Parr - Journal of Chromatography A, 2018 - Elsevier
The use of trial-and-error principles is a frequently used technique in method development. This may lead to the fact that analytical methods are used routinely without developers and …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.